3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.:
Cat. No.: VC13634342
Molecular Formula: C12H11FO2
Molecular Weight: 206.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FO2 |
|---|---|
| Molecular Weight | 206.21 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H11FO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
| Standard InChI Key | LNZNWYLJIJZKBY-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bicyclo[1.1.1]pentane core with a 4-fluorophenyl substituent at the 3-position and a carboxylic acid group at the 1-position . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.21 g/mol | |
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMF | |
| LogP | ~2.1 (estimated) | |
| Hazard Classification | Harmful if swallowed (H302) |
The fluorine atom enhances electronegativity and metabolic stability, while the BCP core reduces conformational flexibility compared to phenyl rings .
Synthesis and Scalability
Photochemical and Metal-Free Approaches
Large-scale synthesis of BCP derivatives often begins with photochemical [2+2] cycloaddition. For example, 1 kg of bicyclo[1.1.1]pentane-1,3-diketone was produced in 6 hours via flow photochemistry using propellane and diacetyl under 365 nm LED irradiation . Subsequent haloform reaction with Selectfluor® yielded 3-fluorinated derivatives (42% yield) .
Metal-free homolytic aromatic alkylation protocols enable functionalization under mild conditions. Thirumoorthi and Adsool demonstrated the synthesis of 3-(pyrazin-2-yl)-BCP-carboxylic acid using ammonium persulfate and microwave-assisted conditions . This method avoids transition metals, reducing costs and environmental impact .
Functionalization Strategies
-
Amine Derivatives: Reaction with (PhO)₂P(O)N₃ in tert-butanol produced 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (83% yield) .
-
Trifluoroborates: Treatment with pinacol and Et₃N yielded potassium trifluoroborates, key for Suzuki-Miyaura couplings .
-
Amino Acids: Boc-protected amino acids were synthesized via Curtius rearrangement, enabling peptide incorporation .
Applications in Drug Discovery
IDO1 Inhibitors for Immuno-Oncology
Replacing a central phenyl ring in IDO1 inhibitors with the BCP motif mitigated amide hydrolysis, improving metabolic stability. Compound 2 (Fig. 1) exhibited a 66-hour half-life in rats and low predicted human doses (<10 mg QD) . The BCP core maintained potency (IC₅₀ = 1.2 nM) while reducing clearance by 90% compared to phenyl analogs .
Figure 1: BCP-based IDO1 inhibitor with enhanced pharmacokinetics .
Bioisosteric Replacement
BCP derivatives serve as non-classical bioisosteres for:
-
1,4-Disubstituted arenes: Improved solubility (2.5-fold increase) .
-
Terphenyls: Reduced molecular weight by 18% while maintaining target engagement .
-
Alkynes: Enhanced metabolic stability in CYP450-rich environments .
Comparative Analysis with Analogues
| Parameter | 3-(4-Fluorophenyl)-BCP | Phenyl Analog |
|---|---|---|
| Metabolic Stability (t₁/₂) | 66 hours | 6 hours |
| Aqueous Solubility | 12 µM | 4 µM |
| cLogP | 2.1 | 3.4 |
| CYP3A4 Inhibition | Low | Moderate |
Data from highlight the BCP derivative’s superior pharmacokinetic profile.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume